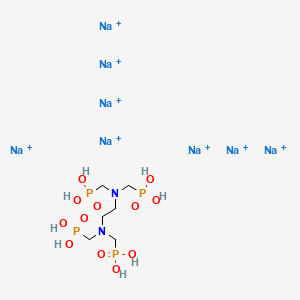

Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate)

CAS No.: 57956-19-1

Cat. No.: VC17006328

Molecular Formula: C6H20N2Na8O12P4+8

Molecular Weight: 620.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57956-19-1 |

|---|---|

| Molecular Formula | C6H20N2Na8O12P4+8 |

| Molecular Weight | 620.04 g/mol |

| IUPAC Name | octasodium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |

| Standard InChI | InChI=1S/C6H20N2O12P4.8Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1 |

| Standard InChI Key | WKPRVZVRUSIOKY-UHFFFAOYSA-N |

| Canonical SMILES | C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure originates from its parent acid, EDTMP (CAS 1429-50-1), which consists of an ethylenediamine core bonded to four methylenephosphonic acid groups . Neutralization of all eight acidic protons in EDTMP with sodium hydroxide yields the octasodium salt, resulting in the molecular formula Na₈C₆H₁₂N₂O₁₂P₄ and a calculated molecular weight of approximately 620 g/mol. This fully deprotonated form enhances water solubility compared to the acid, with theoretical solubility exceeding 100 g/L at ambient conditions .

Key structural features include:

-

Ethylenediamine backbone: Provides a rigid framework for phosphonate group alignment.

-

Four phosphonate moieties: Each group contributes two oxygen atoms capable of coordinating metal ions.

-

High negative charge density: The eight sodium counterions stabilize the polyanionic structure, facilitating dissolution in aqueous media .

A comparative analysis of related phosphonates is provided in Table 1.

Table 1: Comparison of Phosphonate Derivatives

Synthesis and Production Methodology

Industrial synthesis typically proceeds through a two-stage process:

-

Formation of EDTMP acid: Reacting ethylenediamine with phosphorous acid derivatives under controlled pH and temperature conditions. This step establishes the tetrakisphosphonic acid structure through sequential Mannich-type reactions .

-

Neutralization: Treating EDTMP with stoichiometric sodium hydroxide to replace all acidic protons, yielding the octasodium salt. Precise control of pH during this stage ensures complete deprotonation without degradation of the phosphonate groups .

Critical process parameters include:

-

Reaction temperature maintained between 80–100°C to optimize yield.

-

pH stabilization at 10–12 during neutralization to prevent side reactions.

-

Use of inert atmospheres to minimize oxidation of phosphonate groups .

Physicochemical Properties

The compound’s functional characteristics derive from its unique molecular geometry and ionic nature:

Chelation Capacity

Octasodium EDTMP demonstrates exceptional metal-binding capacity, with stability constants (log K) exceeding 10 for calcium (Ca²⁺) and magnesium (Mg²⁺) ions . This enables effective sequestration of hardness ions in aqueous systems, preventing scale formation through two mechanisms:

-

Threshold inhibition: Disrupting crystal growth at substoichiometric concentrations (0.5–2 ppm).

-

Lattice distortion: Adsorbing onto nascent crystal surfaces, creating defective structures prone to redissolution .

The chelation reaction with calcium ions can be represented as:

Thermal and Chemical Stability

Unlike many organic phosphonates, octasodium EDTMP maintains structural integrity under extreme conditions:

-

Thermal stability up to 200°C in aqueous solutions.

-

Resistance to hydrolysis across pH 2–12.

These properties make it suitable for high-temperature applications such as boiler water treatment and oilfield operations.

Industrial Applications

Water Treatment Systems

As a scale inhibitor, octasodium EDTMP performs three critical functions in cooling towers and boiler systems:

-

Calcium carbonate suppression: Maintaining supersaturated solutions of CaCO₃ at concentrations up to 300% saturation.

-

Iron dispersion: Stabilizing colloidal iron oxides to prevent fouling.

-

Corrosion mitigation: Forming protective films on metal surfaces through interaction with dissolved oxygen .

Dosage typically ranges from 1–5 mg/L, depending on water hardness and system parameters.

Detergent Formulations

In automatic dishwashing detergents, the compound:

-

Prevents lime scale deposition on glassware.

-

Enhances surfactant performance through water softening.

Regulatory limitations in certain jurisdictions restrict concentrations to <0.5% w/w due to environmental persistence concerns.

Oilfield Chemistry

Applications include:

-

Scale inhibition in production tubing.

-

Iron sulfide dissolution in sour wells.

-

Compatibility with polymeric viscosifiers in fracturing fluids.

Field studies demonstrate 85–90% scale reduction at 10 ppm concentrations in produced water .

Environmental Considerations

While effective, the environmental profile of octasodium EDTMP requires careful management:

Biodegradability

The compound demonstrates limited biodegradation (<20% in 28 days per OECD 301D), necessitating advanced oxidation processes for removal from wastewater .

Metal Mobilization

High chelation capacity may increase mobility of toxic metals (e.g., lead, cadmium) in aquatic systems. This necessitates careful monitoring in discharge scenarios .

Regulatory Status

-

EU REACH: Registered with restrictions on industrial emissions.

-

US EPA: Approved for use in drinking water systems at ≤1 ppm.

Performance Comparison with Alternative Scale Inhibitors

The compound’s efficacy relative to other phosphonates is detailed in Table 2.

Table 2: Antiscalant Performance Metrics

| Inhibitor Type | CaCO₃ Threshold (ppm) | Thermal Stability (°C) | Environmental Persistence |

|---|---|---|---|

| Octasodium EDTMP | 300 | 200 | High |

| Amino tris(methylene phosphonic acid) | 250 | 150 | Moderate |

| Polyacrylic acid | 180 | 120 | Low |

| Phosphinopolycarboxylic acid | 280 | 180 | High |

Recent Technological Advancements

Innovations in octasodium EDTMP applications include:

-

Nanocomposite formulations: Embedding the compound in silica matrices for controlled release in high-salinity environments.

-

Electrochemical sensors: Utilizing its metal-binding capacity for real-time monitoring of calcium ions in cooling systems.

-

Biomimetic catalysts: Mimicking phosphatase enzymes through coordination with transition metals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume